

Emopamil as a Ligand for Sterol Isomerase: A Technical Guide

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Compound of Interest

Compound Name: *Emopamil*

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This technical guide provides an in-depth overview of **emopamil**'s interaction with its target, the Δ^8 - Δ^7 sterol isomerase, an essential enzyme in the cholesterol biosynthesis pathway. Also known as **Emopamil Binding Protein (EBP)**, this enzyme represents a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This document outlines the quantitative binding characteristics of **emopamil** and other key ligands, details relevant experimental methodologies, and visualizes the associated biochemical pathways and workflows.

Introduction to Emopamil and Sterol Isomerase

Emopamil is an anti-ischemic drug that was instrumental in the discovery and naming of the **Emopamil Binding Protein (EBP)**.^[1] Subsequent research revealed that EBP is, in fact, the Δ^8 - Δ^7 sterol isomerase (EC 5.3.3.5), a critical enzyme in the post-squalene segment of cholesterol biosynthesis.^{[2][3]} This endoplasmic reticulum-resident membrane protein catalyzes the isomerization of the double bond in the B-ring of sterol intermediates from the C8-C9 position to the C7-C8 position.^[2] Specifically, in the two parallel branches of the cholesterol synthesis pathway, EBP converts zymosterol to dehydrolathosterol and zymostenol to lathosterol.^[2]

The inhibition of EBP by ligands like **emopamil** leads to an accumulation of Δ^8 -unsaturated sterols. This accumulation has been shown to have significant biological effects, including the promotion of oligodendrocyte formation, suggesting a therapeutic potential for remyelination in

diseases such as multiple sclerosis. Mutations in the EBP gene are known to cause the X-linked dominant genetic disorder, Conradi-Hünemann syndrome, highlighting the enzyme's physiological importance.

Quantitative Ligand Binding and Inhibition Data

Emopamil and a variety of structurally diverse compounds bind to EBP with high affinity. The following tables summarize the key quantitative data for the interaction of selected ligands with human sterol isomerase (EBP).

Ligand	Parameter	Value	Species	Reference
Emopamil	Ki	2 μ M	Human	
Tamoxifen	Ki	1 μ M	Human	
Tamoxifen	Kd	3 \pm 2 nM	Human	
Ifenprodil	Kd	1.4 - 19 nM	Vertebrates	
Tridemorph	Ki	1 μ M	Human	
25-Azacholesterol	Ki	21 μ M	Human	
Ketoconazole	Ki	156 μ M	Human	

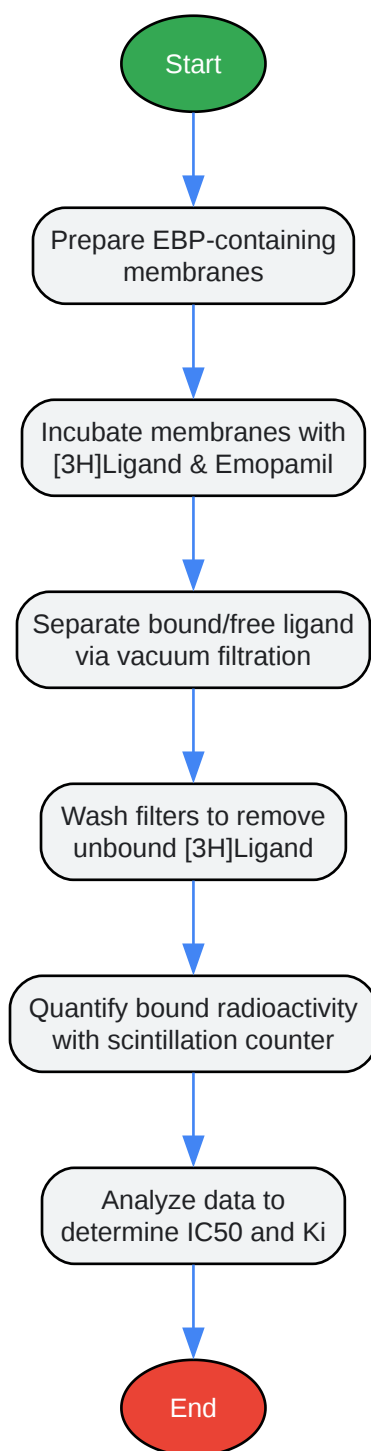
Table 1: Dissociation Constants (Ki and Kd) of Various Ligands for Human Sterol Isomerase (EBP).

Ligand Class/Compound	Parameter	Value Range	Species	Reference
Various Experimental Drugs (MDL28815, AY9944, triparanol, U18666A)	Ki	0.5 - 14 nM	Human	
Tridemorph, Tamoxifen, Clomiphene, Amiodarone, Opipramol	IC50	0.015 - 54 μ M	Human	

Table 2: Inhibition Constants (Ki and IC50) for a Range of EBP Ligands.

Signaling Pathway and Mechanism of Action

Emopamil acts as an inhibitor of the sterol isomerase EBP. Its binding to the enzyme blocks the catalytic conversion of $\Delta 8$ -sterols to $\Delta 7$ -sterols, a crucial step in the production of cholesterol. The diagram below illustrates the position of EBP in the cholesterol biosynthesis pathway and the consequence of its inhibition by **emopamil**.



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